molecular formula C23H19N5O2 B1668929 N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide CAS No. 197894-84-1

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

Cat. No.: B1668929
CAS No.: 197894-84-1
M. Wt: 397.4 g/mol
InChI Key: XGXOSJSGDNPEEF-NRFANRHFSA-N
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Description

CI-1044, also known as PD-189659, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). It has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. The compound exhibits high specificity for PDE4 subtypes, including PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .

Mechanism of Action

Target of Action

CI-1044, also known as PD-189659, is primarily a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes. CI-1044 specifically targets PDE4 subtypes: PDE4A5, PDE4B2, PDE4C2, and PDE4D3 .

Mode of Action

CI-1044 interacts with its targets by inhibiting the activity of PDE4, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which in turn modulates the function of various proteins through phosphorylation .

Biochemical Pathways

The inhibition of PDE4 by CI-1044 affects multiple biochemical pathways. One of the key pathways influenced is the inflammatory response pathway. In the presence of PDE4 inhibitors like CI-1044, the production of pro-inflammatory cytokine TNF-α is dose-dependently decreased . This suggests that CI-1044 may have potential anti-inflammatory effects.

Result of Action

The primary molecular effect of CI-1044 is the inhibition of PDE4, leading to increased cAMP levels within the cell . On a cellular level, this results in modulated protein function and potentially decreased production of pro-inflammatory cytokines . In vivo studies have shown that CI-1044 dose-dependently inhibits the accumulation of eosinophils in bronchoalveolar lavages , suggesting potential anti-inflammatory effects in the body.

Biochemical Analysis

Biochemical Properties

CI-1044 interacts with several isoforms of the PDE4 enzyme, namely PDE4A5, PDE4B2, PDE4C2, and PDE4D3 . It exhibits inhibitory effects with IC50 values of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . This interaction between CI-1044 and PDE4 isoforms influences the biochemical reactions within the cell, particularly those involving cAMP metabolism .

Cellular Effects

CI-1044 has been shown to have significant effects on cellular processes. It has been observed to cause perivascular and interstitial inflammation, characterized by infiltrates of neutrophils and macrophages . Furthermore, CI-1044 has been found to influence cell function by modulating the production of nitric oxide (NO), a key signaling molecule involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of CI-1044 involves its interaction with PDE4 enzymes, leading to the inhibition of these enzymes . This inhibition results in an increase in the levels of cAMP within the cell . Elevated cAMP levels can lead to various downstream effects, including changes in gene expression and modulation of cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of CI-1044 have been observed to vary with dosage . For instance, phosphorylation at S615 in rats was elevated 35-fold 2 hours after the last dose of CI-1044 . More comprehensive studies are needed to fully understand the dosage-dependent effects of CI-1044 in animal models.

Metabolic Pathways

CI-1044 is involved in the cAMP metabolic pathway through its inhibition of PDE4 enzymes . By inhibiting these enzymes, CI-1044 prevents the breakdown of cAMP, thereby influencing the levels of this important second messenger within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-1044 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of CI-1044 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques, such as continuous flow chemistry, may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

CI-1044 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CI-1044, which may exhibit different pharmacological properties. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic potential .

Scientific Research Applications

CI-1044 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CI-1044

CI-1044 is unique due to its high selectivity for specific PDE4 subtypes and its favorable pharmacokinetic properties. It exhibits a balanced profile of potency, selectivity, and safety, making it a valuable compound for both research and potential therapeutic applications .

Properties

IUPAC Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXOSJSGDNPEEF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047291
Record name CI-1044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197894-84-1
Record name CI 1044
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197894-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI-1044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-1044
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Reactant of Route 2
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Reactant of Route 3
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Reactant of Route 4
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Reactant of Route 6
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

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